4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline
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Overview
Description
4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings.
Preparation Methods
The synthesis of 4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline involves several steps:
Starting Material: The synthesis begins with ethyl-4-hydroxybenzoate, which is treated with hydrazine hydrate to form 4-hydroxybenzohydrazide.
Formation of Intermediate: The 4-hydroxybenzohydrazide is then reacted with carbon disulfide and potassium hydroxide to yield a potassium salt, which is further treated with hydrazine hydrate to form 4-(4-amino-5-mercapto-4H-1,2,4-triazole-3-yl)phenol.
Final Compound: The target compound is synthesized by refluxing the intermediate with various substituted phenacyl bromides using sodium acetate as a base.
Chemical Reactions Analysis
4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The triazole and thiadiazine rings can participate in oxidation and reduction reactions under appropriate conditions.
Reagents and Conditions: Common reagents include hydrazine hydrate, carbon disulfide, and potassium hydroxide.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been explored as a potential anti-tumor agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound has been tested for its effects on cancer cell lines, showing potent inhibitory effects on the growth and viability of cancer cells.
Chemical Research: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, thereby disrupting the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazine derivatives, which also exhibit a range of biological activities:
4-(6-(4-Substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phenol: This compound has been studied for its anti-tumor activity.
7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown antimicrobial, antiparasitic, and antiproliferative activities.
The uniqueness of 4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C18H16BrN5S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16BrN5S/c1-23(2)15-9-5-13(6-10-15)17-20-21-18-24(17)22-16(11-25-18)12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3 |
InChI Key |
LZPYLUHZXPQOAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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